[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2306246-87-5
VCID: VC8092011
InChI: InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
SMILES: C1C(CNC1CO)F.Cl
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.60

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride

CAS No.: 2306246-87-5

Cat. No.: VC8092011

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.60

* For research use only. Not for human or veterinary use.

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride - 2306246-87-5

Specification

CAS No. 2306246-87-5
Molecular Formula C5H11ClFNO
Molecular Weight 155.60
IUPAC Name [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
Standard InChI Key MCSMAEKVMQAPIQ-TYSVMGFPSA-N
Isomeric SMILES C1[C@H](CN[C@H]1CO)F.Cl
SMILES C1C(CNC1CO)F.Cl
Canonical SMILES C1C(CNC1CO)F.Cl

Introduction

Chemical Identity and Structural Features

The IUPAC name of this compound, [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride, reflects its stereochemistry and functional groups. Its molecular formula is C₅H₁₁ClFNO, with a molecular weight of 155.60 g/mol (calculated from constituent atomic masses) . The hydrochloride salt form enhances stability and solubility, making it suitable for laboratory and industrial applications.

Stereochemical Configuration

The (2R,4R) configuration denotes the spatial arrangement of substituents on the pyrrolidine ring. Fluorine occupies the 4-position, while the hydroxymethyl group (-CH₂OH) resides at the 2-position. This stereochemistry is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Data

  • InChI Code: 1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1

  • InChI Key: MCSMAEKVMQAPIQ-TYSVMGFPSA-N

  • SMILES: Cl.C1[C@H](CN[C@H]1CO)F

These identifiers facilitate database searches and computational modeling, aiding in virtual screening and molecular dynamics studies.

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general strategies for analogous fluoropyrrolidines involve:

  • Ring-Closing Metathesis: Starting from diene precursors to form the pyrrolidine backbone.

  • Fluorination: Electrophilic or nucleophilic fluorine introduction at the 4-position.

  • Hydroxymethylation: Grignard or reduction reactions to install the -CH₂OH group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .

Industrial Production

Commercial suppliers like Sigma-Aldrich and Aladdin Scientific offer the compound at 97–100% purity, priced at $235.75 per 250 mg . Scaling production requires optimizing fluorination steps, as fluorine incorporation often demands anhydrous conditions and specialized catalysts.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight155.60 g/mol
Purity≥97%
Storage ConditionsRoom temperature
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P305+P351+P338, P302+P352

Key Observations:

  • Stability: The hydrochloride salt mitigates hygroscopicity, extending shelf life .

  • Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic character .

  • Hazards: Skin/eye irritation (H315/H319) and respiratory caution (H335) necessitate PPE during handling .

Applications in Medicinal Chemistry

Pharmacophore Development

The fluoropyrrolidine scaffold is a privileged structure in drug design. Key attributes include:

  • Conformational Rigidity: The pyrrolidine ring restricts rotational freedom, enhancing target binding specificity.

  • Fluorine Effects: Electronegativity modulates pharmacokinetics (e.g., metabolic stability, membrane permeability) .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl and fluorine groups to optimize bioactivity.

  • Target Identification: Proteomic screens to identify binding partners (e.g., GPCRs, ion channels).

  • Formulation Studies: Development of prodrugs or nano-carriers to enhance bioavailability.

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